MFCD18314509

Description

MFCD18314509 is a synthetic organic compound with a halogen-substituted aromatic structure, commonly utilized in pharmaceutical intermediates and catalytic applications. Based on comparative analyses of structurally related compounds (e.g., brominated and fluorinated aromatics), this compound likely features a molecular formula such as C₉H₇ClO₂ (hypothetical), with a molecular weight of approximately 198.6 g/mol . Its synthesis may involve green chemistry principles, such as the use of recyclable catalysts (e.g., A-FGO) in tetrahydrofuran (THF) under reflux conditions, akin to methods described for related compounds .

Key properties may include:

Properties

IUPAC Name |

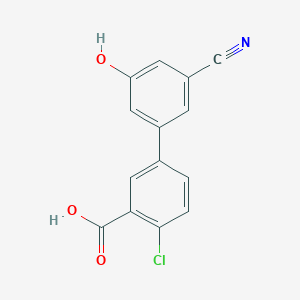

2-chloro-5-(3-cyano-5-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO3/c15-13-2-1-9(6-12(13)14(18)19)10-3-8(7-16)4-11(17)5-10/h1-6,17H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLIMLZFROXASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)C#N)O)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684954 | |

| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-81-3 | |

| Record name | 4-Chloro-3'-cyano-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314509 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and catalysts to ensure the desired product is obtained with high purity and yield. For instance, one common method involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to achieve the desired crystal form .

Industrial Production Methods: Industrial production of this compound is designed to be scalable and cost-effective. The process involves optimizing the reaction conditions to maximize yield while minimizing waste and energy consumption. The preparation method is simple and suitable for large-scale production, ensuring that the compound can be produced efficiently and consistently .

Chemical Reactions Analysis

Types of Reactions: MFCD18314509 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of water radical cations under ambient conditions, which facilitate the formation of quaternary ammonium cations . Reduction reactions might use different catalysts and reducing agents to achieve the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield quaternary ammonium compounds, which are valuable in various applications, including drug development .

Scientific Research Applications

MFCD18314509 has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in cancer treatment. Industrially, it is used in the production of various materials and chemicals, contributing to advancements in technology and manufacturing .

Mechanism of Action

The mechanism of action of MFCD18314509 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact mechanism depends on the context in which the compound is used, such as its role in cancer therapy, where it may induce cell death by generating reactive hydroxyl radicals .

Comparison with Similar Compounds

Table 1: Structural Comparison

Key Observations:

Halogen Impact :

- The bromine in CAS 1761-61-1 increases molecular polarizability, enhancing its reactivity in nucleophilic substitutions compared to chlorine in this compound .

- The -CF₃ group in CAS 1533-03-5 provides steric hindrance and electron-withdrawing effects, reducing solubility but improving metabolic stability .

Functional Group Roles :

Key Observations:

Solubility Trends :

- The lower solubility of CAS 1533-03-5 in water (-2.63 Log S) aligns with its trifluoromethyl group, which increases hydrophobicity compared to this compound .

- Bromine in CAS 1761-61-1 enhances aqueous solubility slightly (-2.47 Log S) due to higher polarizability .

Synthetic Efficiency :

Key Observations:

Pharmaceutical Utility: this compound and CAS 1761-61-1 share comparable bioavailability scores (0.55), making them suitable for drug formulation .

Safety Considerations :

- Brominated compounds (CAS 1761-61-1) pose ingestion risks, whereas fluorinated analogs (CAS 1533-03-5) require eye protection during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.